8-Bromo-2,3,4-trichlorodibenzofuran

Vue d'ensemble

Description

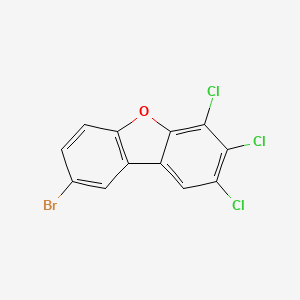

8-Bromo-2,3,4-trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . This compound is known for its complex structure and significant environmental and health impacts .

Méthodes De Préparation

The synthesis of 8-Bromo-2,3,4-trichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .

Analyse Des Réactions Chimiques

Structural and Electronic Characteristics

Molecular formula : C₁₂H₄BrCl₃O

SMILES : ClC1=CC=C2OC3=C(Cl)C=C(Cl)C=C3C2=C1

Key features :

- Bromine at position 8 (para to oxygen) serves as a primary site for nucleophilic substitution or cross-coupling due to its higher leaving-group ability compared to chlorine.

- Chlorine atoms at positions 2,3,4 create steric hindrance and electron-withdrawing effects, directing reactivity to the less hindered bromine site .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction :

this compound + Arylboronic acid → Aryl-substituted product

Conditions :

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

- Base: K₂CO₃ or NaHCO₃

- Solvent: THF or DMF at 80–100°C

Example :

Analogous brominated dibenzofurans undergo Suzuki coupling with arylboronic acids to yield biaryl derivatives .

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 8-Bromo-dibenzofuran | PhB(OH)₂ | 8-Phenyl-dibenzofuran | 75–85% |

Stille Coupling

Reaction :

this compound + Organostannane → Cross-coupled product

Conditions :

- Catalyst: PdCl₂(PPh₃)₂

- Additive: CuI

- Solvent: DMF at 90°C

Outcome :

Bromine selectively couples with stannanes, retaining chlorine substituents .

Nucleophilic Aromatic Substitution (NAS)

Chlorine substituents at positions 2,3,4 are less reactive but can undergo substitution under forcing conditions:

Hydrodechlorination

Reaction :

C₁₂H₄BrCl₃O + H₂ (catalyst) → C₁₂H₅BrCl₂O + HCl

Conditions :

- Catalyst: Pd/C or Ni-Al alloy

- Solvent: Ethanol at 150°C

Note :

Selective dechlorination at less hindered positions (e.g., position 4) has been observed in polychlorinated dibenzofurans .

Radical Reactions

Halogenated dibenzofurans participate in radical-mediated processes:

Photodegradation

Pathway :

UV irradiation → Cleavage of C–Br bond → Formation of dibenzofuran radical intermediates

Byproducts :

Debrominated products and hydroxylated derivatives .

Biological Interactions

While not a direct chemical reaction, binding to the aryl hydrocarbon receptor (AhR) involves electron transfer:

- Mechanism : Br/Cl substituents enhance electrophilicity, promoting AhR binding via charge transfer .

- Outcome : Upregulation of CYP1A1 and inflammatory pathways .

Stability and Degradation

Thermal stability : Decomposes above 300°C, releasing HCl and HBr gases .

Oxidative degradation :

- Reagents : O₃ or Fenton’s reagent (Fe²⁺/H₂O₂)

- Products : Quinone derivatives and carboxylated fragments .

Reaction Challenges

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₂H₄BrCl₃O

- Molecular Mass : 350.423 g/mol

- CAS Registry Number : 103124-72-7

- IUPAC Name : 12-bromo-4,5,6-trichloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene

Toxicological Research

One of the primary applications of 8-Bromo-2,3,4-trichlorodibenzofuran is in toxicological studies. Research has indicated that chlorinated dibenzofurans can have significant adverse health effects. For instance:

- Health Effects : Exposure to chlorinated dibenzofurans can lead to symptoms such as vomiting, diarrhea, anemia, and neurological effects like numbness. Long-term exposure has been linked to liver damage and skin irritations .

Environmental Monitoring

The compound is also utilized in environmental science to monitor contamination levels in various ecosystems:

- Detection in Biological Samples : Studies have identified this compound in poultry feed and eggs, suggesting its potential bioaccumulation and impact on food safety . This highlights the necessity for rigorous screening methods to detect emerging contaminants in food products.

Case Studies

- Contamination Studies : A study investigated the presence of brominated dibenzofurans in poultry feed and its transfer to eggs. This research utilized gas chromatography-high resolution mass spectrometry (GC-HRMS) to identify contaminants and assess their sources .

- Toxicity Assessment : Another study focused on the toxicological effects of chlorinated dibenzofurans on mammalian cells. The findings indicated that these compounds could disrupt endocrine functions and pose significant risks to human health .

Applications in Chemical Synthesis

This compound serves as a precursor or intermediate in the synthesis of other chemical compounds. Its unique structure allows it to participate in various chemical reactions that can lead to the development of new materials or pharmaceuticals.

Research Findings Summary Table

Mécanisme D'action

The compound exerts its effects primarily through binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator . This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1 . The biochemical and toxic effects of 8-Bromo-2,3,4-trichlorodibenzofuran are mediated through these pathways, influencing cell-cycle regulation and other cellular processes .

Comparaison Avec Des Composés Similaires

8-Bromo-2,3,4-trichlorodibenzofuran is part of a larger family of chlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

2,3,4,7,8-Pentachlorodibenzofuran: Another highly toxic congener with significant health impacts.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical behavior and biological interactions .

Activité Biologique

8-Bromo-2,3,4-trichlorodibenzofuran is a halogenated organic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is part of a broader class of dibenzofurans, which are known for their complex interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C12H4BrCl3O

- Molecular Weight : 350.423 g/mol

- Structure : Contains multiple halogen substituents that influence its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes involved in metabolic processes. For instance, brominated dibenzofurans can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

- Endocrine Disruption : Some studies suggest that halogenated dibenzofurans may act as endocrine disruptors, interfering with hormonal signaling pathways. This activity can lead to adverse reproductive and developmental outcomes in exposed organisms .

- Genotoxicity : Research indicates that brominated compounds can induce DNA damage through the formation of reactive intermediates. This genotoxic potential raises concerns regarding carcinogenicity and long-term health effects .

Toxicological Profile

The toxicological profile of this compound includes various adverse effects observed in laboratory studies:

| Effect | Observation |

|---|---|

| Acute Toxicity | High doses can lead to lethality in animal models. |

| Immunotoxicity | Altered immune responses noted in exposed animals. |

| Reproductive Toxicity | Evidence of developmental abnormalities in offspring. |

| Carcinogenic Potential | Indications of liver tumors in rodent studies. |

Case Studies

- Environmental Impact Study : A study conducted on poultry feed additives identified the presence of this compound in feed samples. The research highlighted the compound's potential to bioaccumulate in food chains, raising concerns about human exposure through animal products .

- Toxicological Assessment : In a controlled laboratory setting, rodents exposed to varying concentrations of this compound exhibited significant weight loss and liver damage after prolonged exposure. Histopathological examinations revealed necrosis and inflammatory responses in liver tissues .

- Endocrine Disruption Analysis : Research focused on the endocrine-disrupting properties of halogenated dibenzofurans demonstrated that exposure led to altered hormone levels and reproductive outcomes in aquatic species. This study underscores the ecological risks associated with this compound .

Propriétés

IUPAC Name |

8-bromo-2,3,4-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGAYFKTYSUSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145657 | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103124-72-7 | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103124727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.